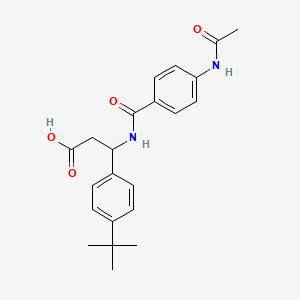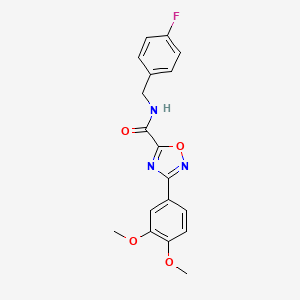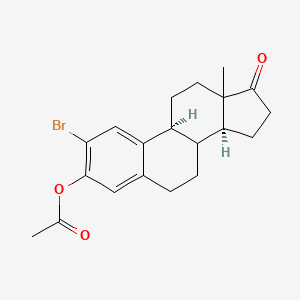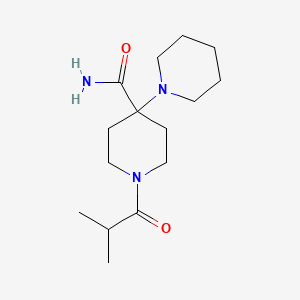
Propionic acid, 3-(4-acetylaminobenzoylamino)-3-(4-tert-butylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is a complex organic compound with a unique structure that includes both acetylamino and tert-butyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID typically involves multiple steps. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound often involve the use of boron trifluoride etherate as a catalyst for the esterification of tertiary butyl esters of Nα-protected amino acids from tert-butanol . This method is efficient and safe, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under mild conditions using inexpensive reagents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving halohydrin intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and boron trifluoride etherate for esterification . The reactions typically occur under ambient conditions, making them efficient and eco-friendly.
Major Products
The major products formed from these reactions include quaternary ammonium cations and various substituted derivatives, depending on the specific reaction conditions .
Scientific Research Applications
3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. Further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID include other benzene derivatives and amino acid esters. Examples include:
Acetylsalicylic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Acetaminophen (Paracetamol): Widely used as a pain reliever and fever reducer.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar uses.
Uniqueness
What sets 3-{[4-(ACETYLAMINO)BENZOYL]AMINO}-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[(4-acetamidobenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-14(25)23-18-11-7-16(8-12-18)21(28)24-19(13-20(26)27)15-5-9-17(10-6-15)22(2,3)4/h5-12,19H,13H2,1-4H3,(H,23,25)(H,24,28)(H,26,27) |
InChI Key |
AJRDTVPAPAMIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B11072182.png)
![[3-(4-methoxyphenyl)-4-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1H-pyrazol-1-yl]acetic acid](/img/structure/B11072183.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)

![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
![Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072218.png)

![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)


![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)
